4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester
Overview
Description
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a butoxyethenyl group and a fluorine atom attached to the benzene ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester typically involves the esterification of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The butoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester involves its interaction with specific molecular targets. The butoxyethenyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with similar butoxy group but lacks the fluorine atom and ester functionality.
2-Fluorobenzoic acid: Contains the fluorine atom and benzoic acid structure but lacks the butoxyethenyl group.
Methyl benzoate: An ester of benzoic acid but lacks the butoxyethenyl and fluorine substituents.
Uniqueness
4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester is unique due to the combination of the butoxyethenyl group, fluorine atom, and ester functionality. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-[(E)-2-butoxyethenyl]-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-3-4-8-18-9-7-11-5-6-12(13(15)10-11)14(16)17-2/h5-7,9-10H,3-4,8H2,1-2H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOFJRLLWHNKEJ-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC1=CC(=C(C=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C1=CC(=C(C=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.